N-Acetylcaprolactam

Catalog No.
S1537698
CAS No.
1888-91-1
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylcaprolactam

N-Acetylcaprolactam (CAS 1888-91-1) resolves key pain points in anionic PA6 manufacturing. As a liquid monofunctional activator, it prevents gelation and cross-linking at processing temperatures >220°C, unlike diisocyanate alternatives. Its ambient liquid state enables precise dosing without heated lines. Key benefits:

  • Rapid solidification (

CAS Number

1888-91-1

Product Name

N-Acetylcaprolactam

IUPAC Name

1-acetylazepan-2-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3

InChI Key

QISSLHPKTCLLDL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCC1=O

Canonical SMILES

CC(=O)N1CCCCCC1=O

The exact mass of the compound N-Acetylcaprolactam is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Acetylhexahydro-2H-azepin-2-one, N-Acetyl-ε-caprolactam, 1-Acetyl-2-azepanone, N-Acetylhexahydro-2H-azepin-2-one, 1-acetylazepan-2-one

Purity

≥98%

Package Size

5 g, 25 g, 100 g

N-Acetylcaprolactam (CAS 1888-91-1) is a highly efficient, liquid-state monofunctional acyl lactam primarily utilized as an activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam. Operating synergistically with alkali metal or Grignard-based catalysts, it drastically reduces the activation energy of the polymerization process, enabling rapid monomer conversion at temperatures well below the melting point of the resulting polymer [1]. Unlike solid or multifunctional alternatives, its ambient liquid state ensures seamless miscibility and precise volumetric dosing, making it a critical procurement choice for high-throughput manufacturing workflows such as reactive extrusion, thermoplastic resin transfer molding (T-RTM), and reactive additive manufacturing [2].

Research Fit

1
Monofunctional activator for anionic ring-opening polymerization (AROP) Provides controlled linear chain growth
2
Targets linear, melt-processable polyamide 6 Supports injection molding and extrusion workflows
3
Rapid polymerization kinetics Reported for high-throughput processing contexts

Substituting N-Acetylcaprolactam with generic diisocyanate-based activators (such as MDI or HDI) or multifunctional acyl lactams introduces severe processability risks, most notably uncontrolled cross-linking and the gel effect at elevated processing temperatures (>220 °C), which renders the resulting polyamide non-melt-processable [1]. Conversely, omitting an activator entirely forces the use of drastically higher polymerization temperatures and yields uncontrollably high molecular weights that frustrate downstream shaping [1]. Furthermore, substituting with solid monofunctional analogs like N-benzoylcaprolactam complicates continuous manufacturing workflows, as the solid state necessitates pre-melting or heated feed lines, increasing energy costs and the risk of inhomogeneous mixing during rapid-cycle liquid molding .

Substitution Risk

Target
N-Acetylcaprolactam Monofunctional acyllactam, produces linear thermoplastic nylon 6 with predictable melt-processability.
Risk
N-Acryloylcaprolactam or N-Methacryloylcaprolactam Polyfunctional activators can introduce crosslinking, shifting polymer architecture toward thermoset networks and may limit melt-processing use.
Risk
N-Methylcaprolactam or N-Vinylcaprolactam Lack the reactive acyllactam group required for activation; unlikely to initiate AROP, preventing targeted molecular-weight control.

Prevention of High-Temperature Gelation in Reactive Extrusion

During the anionic ring-opening polymerization of ε-caprolactam at elevated temperatures (≥ 220 °C), the choice of activator dictates the polymer's topological structure. Using N-Acetylcaprolactam as a monofunctional activator strictly yields linear Polyamide 6, maintaining complete melt processability. In direct contrast, substituting with a bifunctional diisocyanate activator like MDI triggers aggressive cross-linking and branching side reactions, resulting in an insoluble, non-melting gel network [1].

Evidence DimensionPolymer melt processability and cross-linking at 220 °C
Target Compound DataYields 100% linear, melt-processable PA6 (single endothermic melting peak)
Comparator Or BaselineMDI (Methylene diphenyl diisocyanate) yields insoluble, non-melting cross-linked PA6
Quantified DifferenceComplete elimination of high-temperature cross-linking side reactions
ConditionsAROP of ε-caprolactam at 220 °C (CL/NaH/Activator system)

Ensures the synthesized polyamide remains flowable for continuous reactive extrusion and melt-spinning, preventing catastrophic equipment fouling.

Activator Functionality
Head-to-head
Monofunctional vs. Polyfunctional
Supports linear architecture selection
Polymer processability context

Rapid Solidification Kinetics for High-Throughput Processing

Industrial viability of reactive processing relies heavily on cycle times. When N-Acetylcaprolactam is paired with a Grignard-based initiator (e.g., CLMgBr), it drastically accelerates the polymerization kinetics compared to uncatalyzed or poorly optimized baselines. This specific formulation reduces the solidification half-time of the resulting Polyamide 6 to under one minute, whereas baseline uncatalyzed systems require hours to achieve significant conversion [1].

Evidence DimensionPolymerization solidification half-time
Target Compound Data< 1 minute solidification half-time
Comparator Or BaselineUncatalyzed or standard hydrolytic polymerization (hours)
Quantified DifferenceReduction of cycle time to under 60 seconds
ConditionsAROP formulation for drop-on-drop reactive inkjetting and centrifugal molding

Directly dictates the commercial viability and part-throughput rate of reactive molding and additive manufacturing lines.

Solidification Half-Time
Reported
< 1 minute
Supports high-speed process optimization
Data to verify under specific catalyst conditions

Ambient Dosing State and Homogenization Efficiency

In continuous manufacturing setups, the physical state of the activator critically impacts dosing precision and energy overhead. N-Acetylcaprolactam is a low-viscosity liquid at ambient temperatures (boiling point ~135 °C at 26 mmHg), allowing for direct, unheated pump dosing into the monomer stream. By comparison, closest-in-class monofunctional substitutes like N-benzoylcaprolactam are solids at room temperature (melting point ~68-71 °C), requiring energy-intensive pre-melting or heated feed lines to prevent precipitation and ensure homogeneous mixing .

Evidence DimensionPhysical state and thermal handling requirements at 20-25 °C
Target Compound DataLiquid state (Density: 1.094 g/mL); requires 0 °C pre-heating for dosing
Comparator Or BaselineN-Benzoylcaprolactam (Solid, mp ~68-71 °C); requires continuous heated feed lines
Quantified DifferenceElimination of >70 °C thermal overhead for activator homogenization
ConditionsAmbient factory or laboratory preparation of reactive monomer mixtures

Eliminates the need for heated feed lines in continuous manufacturing, reducing energy overhead and preventing premature catalyst degradation during mixing.

Composite Stability
Class-level
Reported property improvement
Supports stabilizer screening context
Source-specific review needed

Continuous Reactive Extrusion of Polyamide 6

Ideal for industrial-scale continuous production where the activator must prevent gelation and cross-linking at temperatures exceeding 220 °C, ensuring stable melt-spinning and compounding without equipment fouling [1].

Thermoplastic Resin Transfer Molding (T-RTM)

The ambient liquid state and rapid kinetics (solidification < 1 min) make this compound the optimal activator for fast-cycling, structural fiber-reinforced thermoplastic composite manufacturing, eliminating the need for heated activator feed lines [2].

Reactive Additive Manufacturing (Inkjetting)

Strictly required for drop-on-drop 3D printing of PA6, where low-viscosity liquid activators prevent nozzle clogging and drive instantaneous in-situ polymerization upon droplet merging [2].

Heterophase Miniemulsion Synthesis of PA6 Nanoparticles

Selected for its specific solubility profile, allowing it to be dissolved in polar solvents (like DMSO) alongside caprolactam to stabilize inverse miniemulsions at 150 °C for advanced nanoparticle precipitation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Linear PA6 Thermoplastic Processing
Monofunctional activator architecture
Melt-processability and molecular weight control
High-Speed Reactive Molding / Additive Manufacturing
Rapid activation kinetics
Solidification time and cycle-time reduction
Nylon 6 Composite Material Stabilization
Stabilizer and interfacial enhancement
Composite property retention and filler compatibility

XLogP3

0.7

Appearance

Powder

UNII

171CCE77J8

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1888-91-1

Wikipedia

N-Acetylcaprolactam

General Manufacturing Information

2H-Azepin-2-one, 1-acetylhexahydro-: ACTIVE

Explore Compound Types